molecular formula C7H4F4 B140190 3-Fluorobenzotrifluoride CAS No. 401-80-9

3-Fluorobenzotrifluoride

Cat. No.: B140190
CAS No.: 401-80-9
M. Wt: 164.1 g/mol
InChI Key: GBOWGKOVMBDPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a clear, colorless liquid with a boiling point of 101-102°C and a density of 1.302 g/mL at 25°C . This compound is widely used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobenzotrifluoride can be synthesized through several methods. One common method involves the diazotization of m-aminobenzotrifluoride followed by fluorination. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound often involves the use of trifluorotoluene as a starting material. The process includes nitration, hydrogenation reduction, and subsequent fluorination. This method yields high-purity this compound but involves complex reaction routes and environmental considerations .

Chemical Reactions Analysis

3-Fluorobenzotrifluoride undergoes various chemical reactions, including:

Major Products:

Scientific Research Applications

3-Fluorobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluorobenzotrifluoride primarily involves its role as a solvent and intermediate in chemical reactions. Its molecular structure, featuring a fluorine atom and a trifluoromethyl group, influences its reactivity and interactions with other molecules. These functional groups can affect the compound’s electron density and steric properties, making it suitable for specific reactions and applications .

Comparison with Similar Compounds

3-Fluorobenzotrifluoride can be compared with other similar compounds, such as:

    4-Fluorobenzotrifluoride: Similar in structure but with the fluorine atom in the para position.

    3-Chlorobenzotrifluoride: Contains a chlorine atom instead of fluorine.

    3-Bromobenzotrifluoride: Contains a bromine atom instead of fluorine.

    Benzotrifluoride: Lacks the fluorine atom on the benzene ring.

Uniqueness: The presence of both a fluorine atom and a trifluoromethyl group in this compound imparts unique chemical properties, such as increased electron-withdrawing effects and specific reactivity patterns, distinguishing it from its analogs .

Properties

IUPAC Name

1-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOWGKOVMBDPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193140
Record name alpha,alpha,alpha,3-Tetrafluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-80-9
Record name 3-Fluorobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha,3-Tetrafluorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Fluorobenzotrifluoride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha,alpha,alpha,3-Tetrafluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α,3-tetrafluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Fluorobenzotrifluoride
3-Fluorobenzotrifluoride
3-Fluorobenzotrifluoride
3-Fluorobenzotrifluoride
3-Fluorobenzotrifluoride
Customer
Q & A

Q1: What is the significance of 3-fluorobenzotrifluoride in electrochemiluminescence studies?

A: this compound plays a crucial role as a solvent in electrochemiluminescence (ECL) studies involving aromatic luminophores like 9,10-diphenylanthracene (DPA) and rubrene. Research suggests that using this compound in combination with acetonitrile, instead of benzene, enhances the ECL efficiency when 1,4-naphthoquinone acts as a non-emitting partner. [] This enhancement is attributed to the influence of this compound on the radical anion stability of 1,4-naphthoquinone and the overall solvent polarity. []

Q2: How does this compound impact the detection of volatile organic compounds?

A: this compound has been investigated as a potential tracer for human breath analysis. [] Studies have shown that, following a brief exposure, this compound can be detected in a subject’s breath for a limited duration. [] This finding highlights its potential utility in developing tools for applications in areas such as toxicology and forensics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.